6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine
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Overview
Description
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridazinamine Group: The pyridazinamine group can be introduced through nucleophilic substitution reactions.
Coupling of the Indole and Pyridazinamine Moieties: The final step involves the coupling of the indole and pyridazinamine moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridazinamine group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, reduced amines, and various substituted pyridazinamine derivatives .
Scientific Research Applications
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-indol-3-yl palmitate
- 6-chloro-(s)-tryptophan
- 6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide
Uniqueness
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine is unique due to its specific combination of the indole and pyridazinamine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c15-13-5-6-14(19-18-13)16-8-7-10-9-17-12-4-2-1-3-11(10)12/h1-6,9,17H,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKJRNLIPYAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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